![molecular formula C21H22ClNO3 B1613781 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898757-82-9](/img/structure/B1613781.png)

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Übersicht

Beschreibung

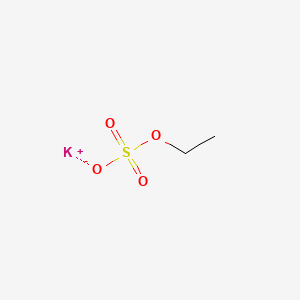

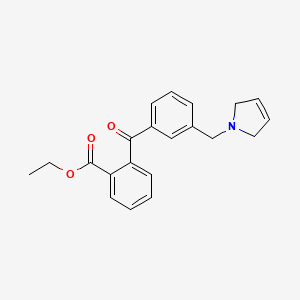

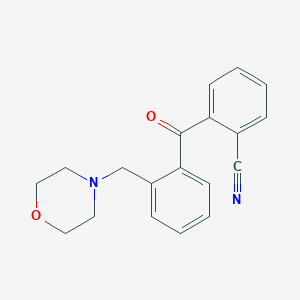

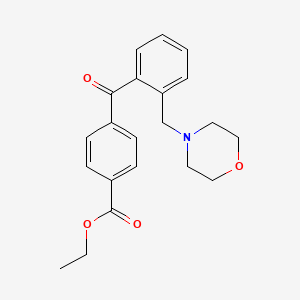

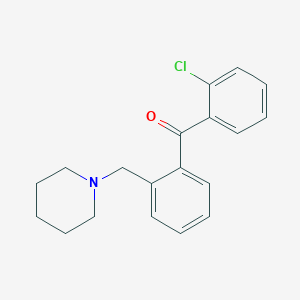

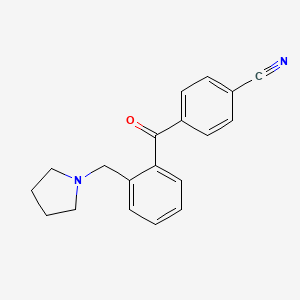

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone, also known as “4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” or “Chloro-4”, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the phenol group, and is a white crystalline solid at room temperature. The compound has been used in a variety of experiments, including those related to biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antitubercular Applications

Antitubercular Activity : A study on a related compound, 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043), highlights its potent antitubercular properties targeting the DprE1 subunit of decaprenylphosphoryl-β-d-ribose 2′-epimerase. This indicates potential for similar compounds in antitubercular drug development (Pasca et al., 2010).

Antiviral Activity : Research on spirothiazolidinone derivatives, which share structural motifs with the query compound, showed promising antiviral effects against influenza A/H3N2 virus and human coronavirus 229E. This suggests potential antiviral applications for structurally similar compounds (Apaydın et al., 2020).

Chemical Synthesis and Analytical Applications

Synthetic Methodologies : Studies on similar compounds have led to the development of synthetic methodologies that could be applicable to the synthesis of complex molecules, including 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone. For example, research into the synthesis and CLOGP correlation of imidooxy anticonvulsants can provide insights into the relationship between structure and activity, useful for designing compounds with specific biological properties (Farrar et al., 1993).

Analytical Methodologies : The detection and analysis of benzophenone and related compounds in environmental samples and consumer products have been advanced through the development of sensitive analytical methods. This research aids in understanding the environmental impact and potential health risks associated with these compounds and can be applied to monitor related chemicals (Van Hoeck et al., 2010).

Environmental and Biodegradation Studies

Biodegradation Pathways : Understanding the biodegradation pathways of related chlorophenol compounds can inform environmental remediation strategies. For instance, studies on the degradation of 4-chlorophenol and its pathway using recombinant enzymes from specific bacterial strains offer insights into the microbial breakdown of chlorinated organic pollutants (Cho et al., 2017).

Advanced Oxidation Processes : Research on the electrochemical and photoelectrochemical degradation of chlorinated acids provides valuable information on removing persistent organic pollutants from water. Such studies suggest pathways for the degradation of similar compounds, highlighting the potential for environmental detoxification applications (Boye, Dieng, & Brillas, 2002).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSYWTGKJJTZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642857 | |

| Record name | (4-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone | |

CAS RN |

898757-82-9 | |

| Record name | (4-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)

![4H-Pyrrolo[1,2-a]benzimidazole](/img/structure/B1613718.png)